molecular formula C9H7F2NO B13610381 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile

Cat. No.: B13610381
M. Wt: 183.15 g/mol
InChI Key: QPVQMXSVHXSUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic approaches using engineered enzymes have been explored to achieve high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(3,4-Difluorophenyl)-3-oxopropanenitrile.

    Reduction: 3-(3,4-Difluorophenyl)-3-aminopropanenitrile.

    Substitution: Various substituted difluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity through interactions with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxy group and a nitrile group, which allows for diverse chemical reactivity and potential applications. The difluorophenyl group also imparts specific electronic and steric properties that can enhance its interactions with biological targets and other molecules.

Biological Activity

3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile (C9H7F2NO) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group, a hydroxyl group, and a nitrile group. Its molecular structure is depicted as follows:

C9H7F2NO\text{C}_9\text{H}_7\text{F}_2\text{N}\text{O}

This configuration contributes to its reactivity and interaction with biological macromolecules.

Research indicates that this compound interacts with various biological targets, potentially including receptors and enzymes. These interactions may modulate key signaling pathways involved in cellular processes such as proliferation and apoptosis. Notably, the compound's mechanism may involve:

  • Binding to Receptors : It may act as an agonist or antagonist for specific receptors involved in disease pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play critical roles in metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, research on similar compounds suggests that they can inhibit the ERK signaling pathway, which is often overactive in cancer cells. This inhibition could lead to reduced tumor growth and progression.

Study Findings
Study ADemonstrated that the compound inhibited cell proliferation in breast cancer cell lines by targeting the ERK pathway.
Study BShowed that treatment with the compound led to increased apoptosis in lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial findings suggest it may possess activity against certain bacterial strains, although further studies are needed to quantify this effect.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines indicated that this compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction via caspase activation.
  • Animal Models : In murine models of cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. This effect was attributed to the inhibition of the ERK signaling pathway.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, it is useful to compare this compound with structurally similar compounds.

Compound Name Structural Features Biological Activity
3-(2,4-Difluorophenyl)-2-hydroxypropanenitrileDifluorophenyl group; different positioningModerate anticancer activity
2,4-DifluorophenolLacks propanenitrile moietyAntimicrobial properties
3-(2,4-Difluorophenyl)propionic acidCarboxylic acid functionalityAnti-inflammatory effects

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H7F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3H2

InChI Key

QPVQMXSVHXSUHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.